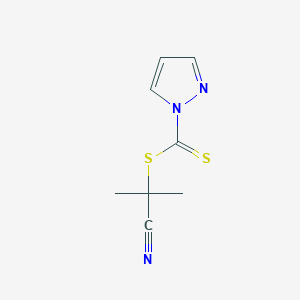
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is utilized in the synthesis of polymers with well-defined molecular weights and low polydispersities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 1H-pyrazole-1-carbodithioic acid with 2-cyanopropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Mecanismo De Acción
The mechanism of action of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then fragment to release the polymer and regenerate the RAFT agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanopropan-2-yl dodecyl trithiocarbonate
- 2-Cyanopropan-2-yl benzodithioate
Uniqueness
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific structure, which provides excellent control over polymerization processes. Its ability to form stable intermediates and its compatibility with a wide range of monomers make it a valuable tool in polymer chemistry .
Propiedades
Número CAS |
820227-19-8 |
|---|---|
Fórmula molecular |
C8H9N3S2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
2-cyanopropan-2-yl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-8(2,6-9)13-7(12)11-5-3-4-10-11/h3-5H,1-2H3 |
Clave InChI |
YMBNINNBXSLJGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)SC(=S)N1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


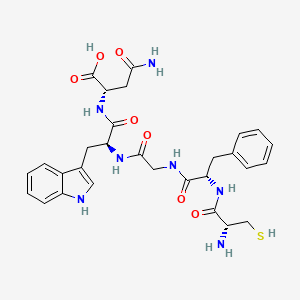
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
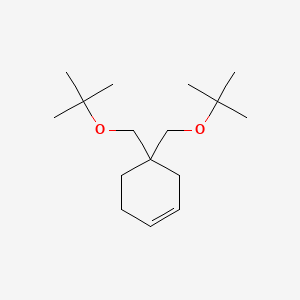
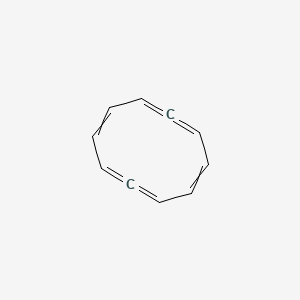
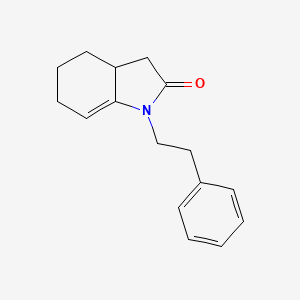
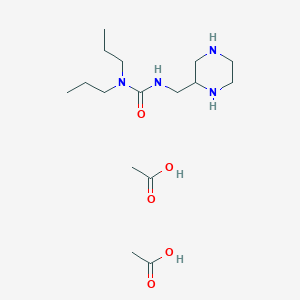
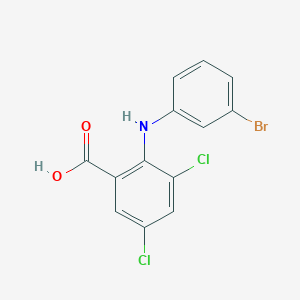
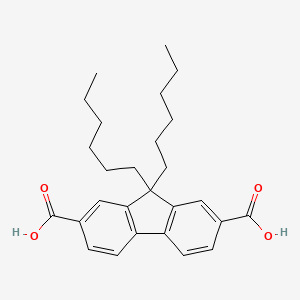
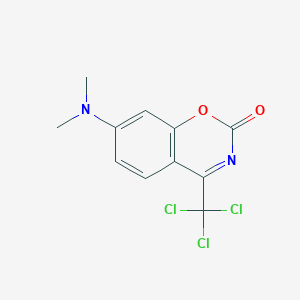
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
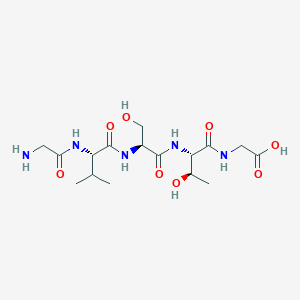
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
